Diethyl allylphosphonate
CAS No.: 1067-87-4
Cat. No.: VC20989416
Molecular Formula: C7H15O3P
Molecular Weight: 178.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1067-87-4 |
---|---|
Molecular Formula | C7H15O3P |
Molecular Weight | 178.17 g/mol |
IUPAC Name | 3-diethoxyphosphorylprop-1-ene |
Standard InChI | InChI=1S/C7H15O3P/c1-4-7-11(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 |
Standard InChI Key | YPJHXRAHMUKXAE-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CC=C)OCC |
Canonical SMILES | CCOP(=O)(CC=C)OCC |
Introduction
Chemical Identity and Structure
Diethyl allylphosphonate is characterized by specific chemical identifiers that establish its unique identity in chemical databases and literature. The compound possesses a central phosphorus atom bonded to two ethoxy groups and an allyl group, with a phosphoryl oxygen completing the tetrahedral structure around phosphorus.
Chemical Identifiers
The following table presents the key chemical identifiers for diethyl allylphosphonate:
Identifier | Value |
---|---|
CAS Number | 1067-87-4 |
IUPAC Name | Diethyl (prop-2-en-1-yl)phosphonate |
Molecular Formula | C₇H₁₅O₃P |
Molecular Weight | 178.17 g/mol |
InChI Key | YPJHXRAHMUKXAE-UHFFFAOYSA-N |
SMILES | CCOP(=O)(CC=C)OCC |
MDL Number | MFCD00015134 |
Common Synonyms
The compound is known by several synonyms in scientific literature:
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3-Diethoxyphosphorylprop-1-ene
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Allylphosphonic acid diethyl ester
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2-Propenyl-phosphonic acid diethyl ester
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Diethyl (2-propenyl)phosphonate
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Phosphonic acid, 2-propenyl-, diethyl ester
Physical Properties
Diethyl allylphosphonate exhibits specific physical characteristics that influence its handling, storage, and application in chemical processes.
Basic Physical Properties
The following table summarizes the key physical properties of diethyl allylphosphonate:
Property | Value |
---|---|
Physical State | Liquid |
Appearance | Clear colorless |
Density | 1.035 g/cm³ (25°C) |
Boiling Point | 46°C at 0.35 mmHg (lit.) / 223°C at atmospheric pressure |
Flash Point | 224°F (106.7°C) |
Refractive Index | n²⁰ᴅ 1.4340 (lit.) / 1.4325-1.4345 (20°C, 589 nm) |
Vapor Pressure | 0.148 mmHg at 25°C / 55.2 Pa at 25°C |
Surface Tension | 56.4-60.9 mN/m at 1g/L and 19°C |
Solubility and Partition Coefficient
The compound exhibits specific solubility characteristics that are relevant to its use in various applications:
Property | Value |
---|---|
LogP | 1.33 at pH 7 / 2.44 (calculated) |
Chemical Properties and Reactivity
Diethyl allylphosphonate contains both phosphonate and alkene functional groups, providing diverse reactivity patterns that enable its versatility in organic synthesis.
Functional Groups
The compound contains:
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A phosphonate group (P=O bonded to two ethoxy groups)
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An allyl group with a terminal alkene
These functional groups allow for various transformations including olefination reactions, cross-coupling, radical additions, and hydrophosphonylation reactions.
Reactivity Patterns
The terminal alkene moiety in diethyl allylphosphonate can undergo typical alkene reactions such as:
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Addition reactions
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Hydrogenation
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Cross-metathesis
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Ring-closing metathesis (RCM)
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Copolymerization with other monomers
The phosphonate group can participate in:
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Horner-Wadsworth-Emmons (HWE) olefination
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Nucleophilic substitution reactions
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Formation of phosphonated heterocycles
Synthesis Methods
Several synthetic routes to diethyl allylphosphonate have been reported in literature, with the most common being the Michaelis-Arbuzov reaction.
Michaelis-Arbuzov Synthesis
This approach involves the reaction of triethyl phosphite with allyl bromide:
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A mixture of triethyl phosphite and allyl bromide is heated to approximately 71°C for 3 hours.
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The excess allyl bromide is distilled off by heating the crude mixture to approximately 120°C for 2 hours.
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The product is isolated by distillation.
This synthesis route typically provides diethyl allylphosphonate in high yield (>95%).
Patented Preparation Method
A patent describes an improved preparation method for diethyl allylphosphonate as a flame retardant:
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An organic solvent (DMF or DMAC) and triethyl phosphite are added to a reaction vessel.
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A catalyst (CuCl or KI) and a polymerization inhibitor (hydroquinone or terephthalate diphenol) are added.
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The temperature is raised to 130°C.
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Allyl chloride is slowly injected below the liquid surface using a micropump over 5-7 hours.
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After injection, the temperature is raised to 130-170°C and maintained for 4-6 hours.
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Excess allyl chloride is recovered by distillation.
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The solvent is removed by vacuum distillation.
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The product is obtained with yields of 85.6-90.4%.
This method offers advantages of high product yield, normal pressure reaction, simple operation, and easy product separation and purification.
Applications
Diethyl allylphosphonate has found applications in various fields due to its unique chemical properties and reactivity.
Organic Synthesis Applications
The compound serves as a key intermediate in several synthetic processes:
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Enantioselective synthesis of solamin type mono-THF acetogenins
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Ring-closing metathesis (RCM) reactions yielding oxaphospholene and oxaphosphinene heterocycles
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Wittig coupling in the synthesis of spongistatin 2
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Stereoselective synthesis of pentacyclic furanosteroids
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Preparation of protected polyhydroxylated β-amino acid constituents of microsclerodermins
Polymer Chemistry Applications
Diethyl allylphosphonate is used in:
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Copolymerization with maleic anhydride to create phosphonated polymers
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Development of flame-retardant materials
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Synthesis of phosphorus-containing polymers with enhanced properties
Flame Retardant Applications
The compound serves as a precursor in the development of halogen-free flame retardant materials with excellent mechanical properties, addressing growing environmental concerns about halogenated flame retardants.
Classification | Details |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |
Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Hazard Codes | Xi (Irritant) |
Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) |
Safety Phrases | S26, S36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing) |
WGK Germany | 3 (Severe hazard to waters) |
Protective Equipment Requirements
The following personal protective equipment is recommended when handling this compound:
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Eye shields
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Full-face respirator (US)
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Protective gloves
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Multi-purpose combination respirator cartridge (US)
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Type ABEK (EN14387) respirator filter
Supplier | Catalog Number | Purity | Quantity | Price (USD) |
---|---|---|---|---|
TCI America | D30691G | 95.0+% | 1 g | $71.10 |
TCI America | D30695G | 95.0+% | 5 g | $199.48 |
Thermo Scientific | 336110050 | 97% | 5 g | $84.65 (Special offer: $99.80 reduced by 15%) |
Thermo Scientific | 336110050 | 97% | 25 g | Not specified |
Sigma-Aldrich | 565415 | 98% | 5 g | $114 |
Aladdin Scientific | D155796-25g | >95.0% (GC) | 25 g | $307.90 |
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